

# Application Notes and Protocols for Fenpropimorph in Cereal Crop Protection Research

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## Compound of Interest

Compound Name: *Fenpropimorph*

Cat. No.: *B1672530*

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These application notes provide a comprehensive overview of the use of **Fenpropimorph**, a morpholine fungicide, in the protection of cereal crops. This document details its mechanism of action, summarizes efficacy data, and provides detailed protocols for experimental research.

## Introduction

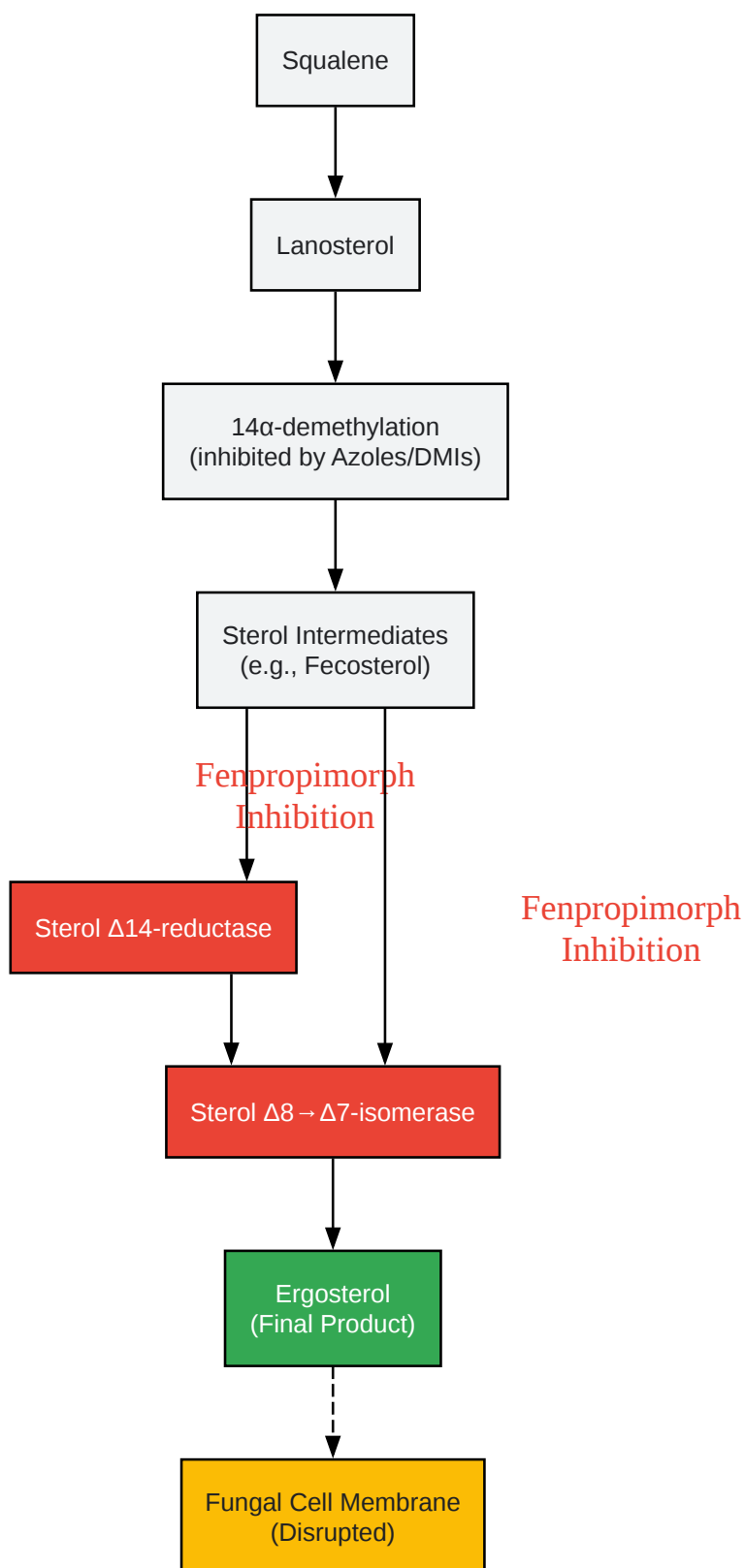
**Fenpropimorph** is a systemic fungicide widely used in agriculture, particularly for the control of powdery mildew (*Blumeria graminis*) in cereal crops such as wheat and barley.[1][2] Introduced in 1979, it functions as a sterol biosynthesis inhibitor (SBI), disrupting the formation of fungal cell membranes.[2] **Fenpropimorph** exhibits both protective and curative properties, and it is absorbed through the leaves and roots with acropetal translocation.[2] It is often used as a standalone product or in mixtures with other fungicides to manage a spectrum of fungal diseases and to mitigate the development of resistance.[2]

## Mechanism of Action

**Fenpropimorph** disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Specifically, it inhibits two key enzymes in the sterol biosynthesis pathway: sterol  $\Delta 14$ -reductase and sterol  $\Delta 8 \rightarrow \Delta 7$ -isomerase.[3] This inhibition leads to a depletion of

ergosterol and an accumulation of atypical sterols, which alters the fluidity and integrity of the fungal cell membrane, ultimately leading to the cessation of fungal growth.[3]

## **Fungal Sterol Biosynthesis Pathway and Inhibition by Fenpropimorph**



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Caption: Fungal ergosterol biosynthesis pathway indicating the points of inhibition by **Fenpropimorph**.

## Application in Cereal Crop Protection

**Fenpropimorph** is primarily effective against powdery mildew (*Blumeria graminis* f. sp. *tritici* in wheat and *Blumeria graminis* f. sp. *hordei* in barley). It is also used to control rusts and other fungal pathogens in various cereal crops.

## Quantitative Efficacy Data

The efficacy of **Fenpropimorph** can vary depending on the target pathogen, crop, environmental conditions, and the presence of fungicide resistance. The following tables summarize available data on its performance.

Table 1: Efficacy of **Fenpropimorph** against Powdery Mildew in Wheat

Application Rate (g a.i./ha)	Disease Control (%)	Crop Stage at Application	Reference
750	87.3	Tillering or first symptoms	[4]
562.5	Not specified	Not specified	[5]
375	Not specified	Not specified	[5]

Table 2: Efficacy of **Fenpropimorph** against Powdery Mildew in Barley

Application Rate (g a.i./ha)	Yield Increase (%)	Crop Stage at Application	Reference
750	5-13	Late booting (GS49)	[6][7]
375	Not specified	Not specified	[2]

## Fungicide Resistance

The development of resistance to fungicides is a significant concern in crop protection.[2] For **Fenpropimorph**, resistance in *Blumeria graminis* has been linked to mutations in the Erg24 gene, which encodes the sterol  $\Delta 14$ -reductase enzyme.[8] Monitoring the sensitivity of pathogen populations to **Fenpropimorph** is crucial for sustainable disease management.

## Experimental Protocols

### Protocol 1: In Vitro Sensitivity Testing of *Blumeria graminis* to **Fenpropimorph** using a Detached Leaf Assay

This protocol is adapted from methods used for assessing fungicide sensitivity in obligate biotrophic fungi.[9][10][11]

#### 1. Plant Material and Inoculum Preparation:

- Grow a susceptible wheat (e.g., 'Ambassador') or barley (e.g., 'Golden Promise') cultivar under controlled conditions (16h light/8h dark, 20°C).[1][12]
- Maintain a culture of the target *Blumeria graminis* isolate on separate, healthy plants of the same cultivar.[3]
- Prepare a spore suspension by shaking heavily sporulating leaves over a solution of a non-phytotoxic surfactant (e.g., 0.01% Tween 20) in sterile distilled water.[3]
- Adjust the spore concentration to approximately  $1 \times 10^5$  conidia/mL using a hemocytometer.

#### 2. Fungicide Solutions:

- Prepare a stock solution of technical-grade **Fenpropimorph** in a suitable solvent (e.g., acetone or ethanol).
- Create a dilution series of **Fenpropimorph** in sterile distilled water containing the surfactant to achieve final concentrations ranging from 0.01 to 100 mg/L. Include a solvent-only control.

#### 3. Detached Leaf Assay:

- Excise 4-5 cm segments from the middle of the second or third fully expanded leaves of 10-14 day old seedlings.
- Place the leaf segments, adaxial side up, on 1% water agar in Petri dishes. The agar should be amended with a senescence inhibitor like benzimidazole (50 ppm) to keep the leaves green.[13]
- Apply 20  $\mu$ L of each **Fenpropimorph** dilution (or control) to the center of each leaf segment and allow it to dry in a laminar flow hood.
- Inoculate each leaf segment by spraying with the prepared spore suspension until fine droplets are visible on the leaf surface.
- Seal the Petri dishes with parafilm and incubate at 20°C with a 16-hour photoperiod.

#### 4. Assessment:

- After 7-10 days of incubation, assess the percentage of the leaf area covered by powdery mildew colonies under a dissecting microscope.
- Calculate the effective concentration that inhibits 50% of fungal growth (EC50) by plotting the percentage of disease control against the log of the fungicide concentration and fitting a dose-response curve.

## Protocol 2: Field Efficacy Trial for Fenpropimorph against Cereal Powdery Mildew

This protocol is based on established guidelines for fungicide efficacy trials.[4][12]

#### 1. Experimental Design:

- Use a randomized complete block design with at least four replications.[4]
- Plot size should be a minimum of 10 m<sup>2</sup>. [4]

#### 2. Treatments:

- Include an untreated control.

- Apply **Fenpropimorph** at various rates (e.g., 375, 562.5, and 750 g a.i./ha).
- Include a standard reference fungicide for comparison.

### 3. Application:

- Apply fungicides at the first sign of disease or at a specific growth stage (e.g., Zadoks GS 31-32).
- Use a calibrated sprayer to ensure uniform coverage. Record the spray volume (e.g., 200 L/ha).

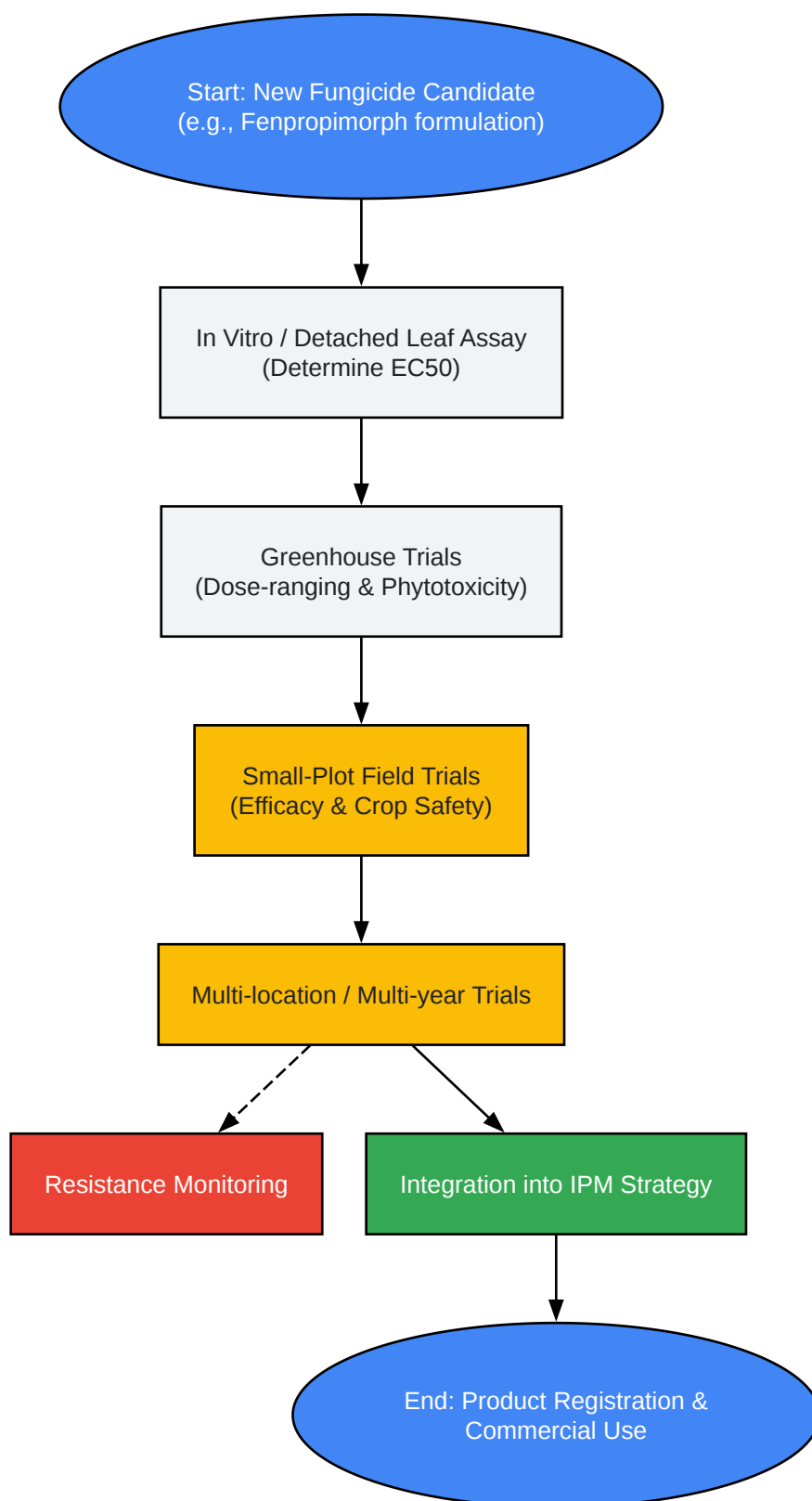
### 4. Disease Assessment:

- Assess disease severity as the percentage of leaf area affected by powdery mildew on the top three leaves of 20 randomly selected tillers per plot.
- Conduct assessments at regular intervals (e.g., 14, 21, and 28 days after application) to calculate the Area Under the Disease Progress Curve (AUDPC).[\[2\]](#)

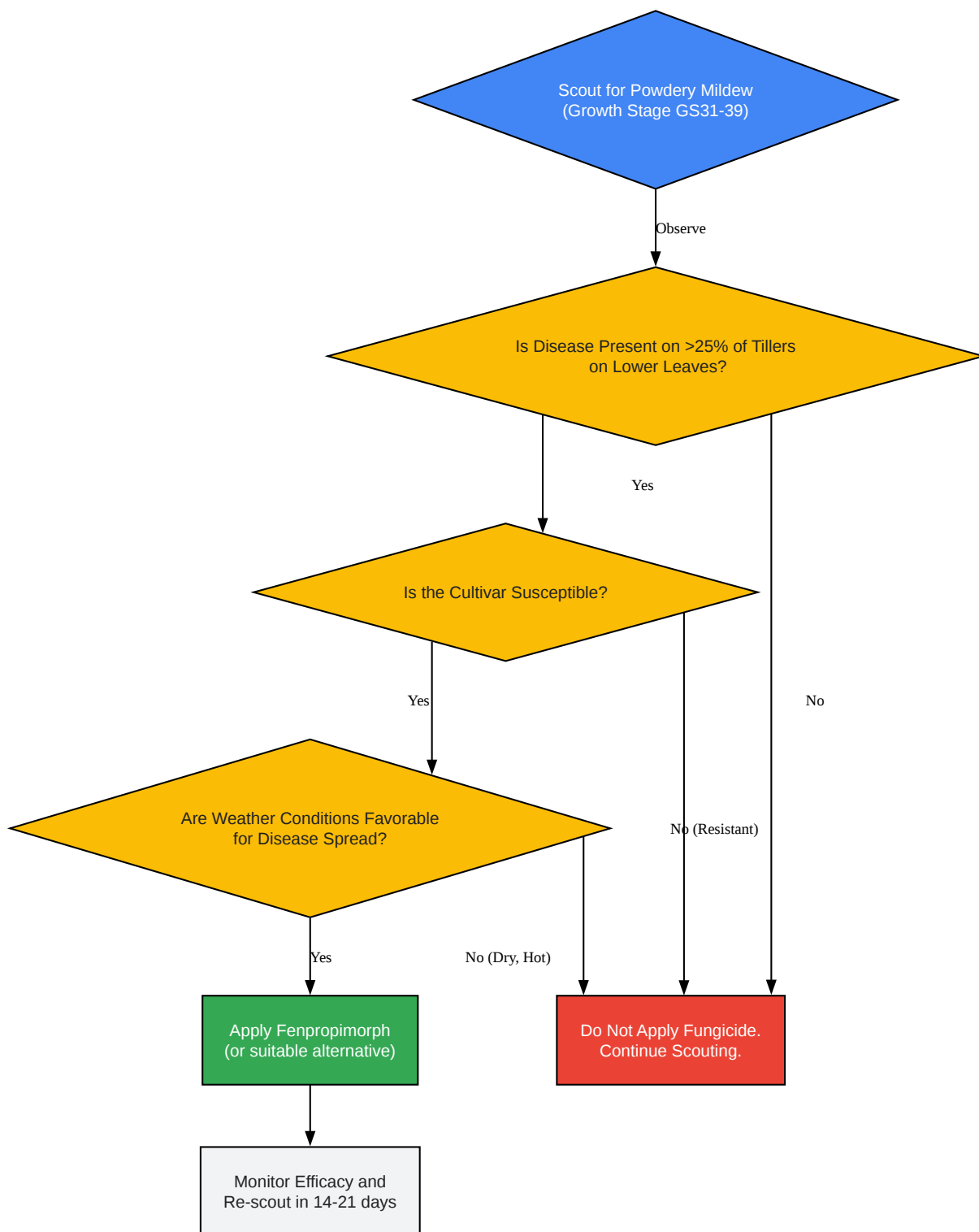
### 5. Data Analysis:

- Analyze disease severity and AUDPC data using Analysis of Variance (ANOVA).
- Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
- Calculate the percentage of disease control for each treatment relative to the untreated control.

## Experimental Workflow for Fungicide Efficacy Testing







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